Iodomethyl methyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
iodo(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSXSNJAQDJKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156625 | |
| Record name | Iodomethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13057-19-7 | |
| Record name | Methane, iodomethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodomethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodomethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodomethyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Iodomethyl Methyl Ether
Synthesis via Cleavage of Dimethoxymethane (B151124) with Iodotrimethylsilane (B154268)
A principal and effective method for the preparation of iodomethyl methyl ether involves the chemical cleavage of dimethoxymethane, also known as methylal, using iodotrimethylsilane. ucla.edusigmaaldrich.comchemicalbook.com This reaction provides a direct route to the desired α-halo ether. ucla.edu The conversion of dimethyl acetals to the parent aldehydes and ketones under aprotic conditions has also been accomplished with this reagent. ucla.edu
The efficiency of the synthesis of this compound from dimethoxymethane and iodotrimethylsilane is contingent upon carefully controlled reaction conditions. While specific optimization studies for this exact transformation are not extensively detailed in the provided literature, general principles for ether and acetal (B89532) cleavage by iodotrimethylsilane can be applied.
Key parameters for similar reactions, such as the cleavage of cyclohexyl methyl ether, often involve using a slight excess of iodotrimethylsilane in a suitable aprotic solvent like chloroform (B151607) or acetonitrile (B52724). ucla.edu The reaction temperature and duration are critical; for instance, cleavage of primary and secondary methyl ethers is typically conducted at temperatures ranging from 25–60°C for 2–64 hours. orgsyn.org For the cleavage of acetals, the reaction is generally efficient under aprotic conditions. ucla.edu The use of an in situ generation of iodotrimethylsilane from chlorotrimethylsilane (B32843) and sodium iodide in acetonitrile is also a viable and convenient alternative. mdma.ch
The following table outlines typical conditions for related iodotrimethylsilane-mediated reactions, which can serve as a basis for optimizing the synthesis of this compound.
| Parameter | Condition | Rationale / Notes |
| Solvent | Chloroform, Acetonitrile | Aprotic solvents are required to prevent hydrolysis of iodotrimethylsilane. |
| Temperature | 25–60°C | Balances reaction rate with the stability of the reagent and product. |
| Reagent Ratio | Slight excess of Iodotrimethylsilane | Ensures complete conversion of the dimethoxymethane. |
| Reaction Time | 2–64 hours | Dependent on substrate and temperature; monitored by analytical techniques. |
This table presents generalized conditions based on similar reactions and may require specific optimization for the synthesis of this compound.
The mechanism for the cleavage of ethers and acetals by iodotrimethylsilane is well-established. ucla.eduorgsyn.org The reaction is presumed to initiate with the formation of a trimethylsilyl (B98337) oxonium ion. ucla.eduorgsyn.org In the specific case of dimethoxymethane, the silicon atom of iodotrimethylsilane acts as a Lewis acid, coordinating to one of the oxygen atoms of the acetal.
This coordination is followed by a nucleophilic attack at one of the methyl groups by the iodide ion, which is generated in the reaction. ucla.eduorgsyn.org This attack results in the cleavage of a carbon-oxygen bond. The final products of this specific cleavage are this compound and methoxytrimethylsilane. The presumed mechanism involves the initial formation of a trimethylsilyl oxonium ion, which is then converted to the silyl (B83357) ether by the nucleophilic attack of the iodide. orgsyn.org
Exploration of Related Preparative Approaches for α-Halo Ethers
The synthesis of α-halo ethers is not limited to the specific cleavage reaction described above. A variety of other preparative methods have been developed, providing alternative pathways to this important class of compounds.
A versatile strategy for the synthesis of α-halo ethers involves halide exchange from acetals. This approach typically utilizes an acid halide to react with an acetal, such as dimethoxymethane, in the presence of a catalyst. For example, Zinc(II) salts have been shown to effectively catalyze the reaction between acetals and acid halides, yielding the corresponding haloalkyl ethers in near-quantitative yields. researchgate.net This method is advantageous as the resulting solutions of the haloalkyl ether can often be used directly in subsequent reactions without purification. researchgate.net This minimizes exposure to these potentially carcinogenic compounds. researchgate.net The reduction of oxonium cations, which can be generated from the acidic treatment of acetals, is another pathway to synthesize ethers. chem-station.com
Catalytic systems play a crucial role in enhancing the efficiency and selectivity of reactions that produce α-halo ethers. Catalysts work by reducing the activation energy of a reaction, thereby increasing its rate. libretexts.org In the context of haloetherification, both homogeneous and heterogeneous catalysts can be employed. libretexts.org
For instance, as mentioned previously, Lewis acids like Zinc(II) salts are effective catalysts for the synthesis of haloalkyl ethers from acetals and acid halides. researchgate.net Copper-based catalyst systems have also been developed for cross-coupling reactions of alcohols with aryl halides, demonstrating the utility of transition metals in forming C-O bonds, a key step in ether synthesis. nih.gov While not a direct haloetherification, these systems highlight the potential for catalytic approaches. The development of catalytic strategies for halofunctionalization has seen significant growth, often utilizing N-halosuccinimides as a source of halonium ions, activated by nucleophilic catalysts. bohrium.com The choice of catalyst can be critical, as seen in halogen recycling processes where different metal oxides show vastly different activities for HCl and HBr oxidation. nih.gov
Advanced Spectroscopic and Theoretical Characterization of Iodomethyl Methyl Ether
Microwave Spectroscopy for Rotational and Structural Analysis
Microwave spectroscopy has proven to be an invaluable tool in the precise determination of the molecular structure and dynamics of iodomethyl methyl ether. By analyzing the absorption of microwave radiation, detailed information about the molecule's rotational energy levels can be obtained, which in turn provides a wealth of data on its geometric and electronic structure.
Determination of Rotational and Centrifugal Distortion Constants
The rotational spectrum of this compound and its deuterated species has been a subject of detailed investigation. These studies have led to the precise determination of the rotational constants (A, B, and C) and the centrifugal distortion constants. These constants are fundamental to describing the molecule's rotational motion and the slight changes in its structure as it rotates.
The centrifugal distortion constants account for the fact that a molecule is not a rigid rotor; its bonds can stretch and angles can deform in response to the centrifugal forces generated by rotation. The accurate determination of these constants allows for a more refined molecular model. Research in this area has provided a comprehensive set of these parameters for this compound, which are crucial for a complete understanding of its gas-phase behavior. dntb.gov.ua
Table 1: Rotational and Centrifugal Distortion Constants of this compound
| Parameter | Value | Unit |
| A | Data not available in search results | MHz |
| B | Data not available in search results | MHz |
| C | Data not available in search results | MHz |
| ΔJ | Data not available in search results | kHz |
| ΔJK | Data not available in search results | kHz |
| ΔK | Data not available in search results | kHz |
| δJ | Data not available in search results | kHz |
| δK | Data not available in search results | kHz |
Elucidation of Nuclear Quadrupole Coupling Constant Tensor
A significant aspect of the microwave spectroscopic analysis of this compound is the determination of the nuclear quadrupole coupling constant tensor for the iodine nucleus. The iodine nucleus (¹²⁷I) possesses a nuclear quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction splits the rotational energy levels, providing a sensitive probe of the electronic environment around the iodine atom.
The analysis of these hyperfine splittings in the microwave spectrum allows for the calculation of the elements of the nuclear quadrupole coupling tensor (χaa, χbb, χcc, and off-diagonal elements). These tensor components provide detailed information about the nature of the carbon-iodine bond, including its ionicity and the distribution of electrons. For this compound, these constants have been successfully determined, contributing to a deeper understanding of its electronic structure. dntb.gov.ua
Table 2: Nuclear Quadrupole Coupling Constants of this compound
| Constant | Value | Unit |
| χaa | Data not available in search results | MHz |
| χbb | Data not available in search results | MHz |
| χcc | Data not available in search results | MHz |
| χab | Data not available in search results | MHz |
| χac | Data not available in search results | MHz |
| χbc | Data not available in search results | MHz |
Thermochemical Investigations and Energetic Profiles
The stability and reactivity of this compound are governed by its thermochemical properties. Investigations into its bond energies and intramolecular interactions provide a quantitative basis for understanding its chemical behavior.
Analysis of Bond Dissociation Energies
A key thermochemical parameter is the bond dissociation energy (BDE), which quantifies the energy required to break a specific bond homolytically. For this compound, the C-I and C-O bond dissociation energies are of particular interest. These values are crucial for predicting the molecule's thermal stability and the pathways of its decomposition and reaction mechanisms.
Thermochemical studies have provided valuable data on the BDEs in this compound, offering insights into the relative strengths of its chemical bonds. acs.org This information is fundamental for modeling its reactivity in various chemical environments.
Table 3: Bond Dissociation Energies in this compound
| Bond | Bond Dissociation Energy (kcal/mol) |
| CH₃O-CH₂I | Data not available in search results |
| CH₃OCH₂-I | Data not available in search results |
Examination of Nonbonded Electrostatic Interactions
Beyond the strengths of its covalent bonds, the conformation and stability of this compound are also influenced by nonbonded interactions between atoms that are not directly bonded to each other. Of particular significance are the electrostatic interactions between the electronegative oxygen and iodine atoms.
Studies have provided evidence for the presence of significant nonbonded electrostatic interactions within the this compound molecule. acs.org These interactions, which can be either attractive or repulsive depending on the geometry and partial charges of the atoms involved, play a role in determining the molecule's preferred conformation and can influence its reactivity. The examination of these forces provides a more nuanced understanding of the intramolecular energetic landscape.
Computational Chemistry Approaches
Computational chemistry provides a powerful avenue for complementing experimental studies by allowing for the theoretical calculation of molecular properties. Methods such as ab initio calculations and density functional theory (DFT) can be used to predict geometries, spectroscopic constants, and thermochemical data.
Despite the utility of these methods, a review of the available literature indicates a notable lack of specific computational studies focused on this compound. While computational investigations have been extensively applied to related ether molecules, dedicated theoretical analyses of the rotational barriers, conformational preferences, and electronic structure of this compound appear to be limited. This represents a potential area for future research, where computational modeling could provide deeper insights into the properties of this important chemical compound and validate experimental findings.
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the molecular geometry and electronic structure of molecules, providing insights that complement experimental findings. For this compound, theoretical calculations are essential for interpreting experimental data, such as microwave spectra, and for predicting molecular properties.
Studies on the structure of this compound have been complemented by quantum chemical calculations. These theoretical investigations are crucial for a detailed understanding of the molecule's conformational preferences and the distribution of electron density. While specific computational studies detailing the electronic structure of this compound are not extensively documented in readily available literature, the general approach involves the use of ab initio and density functional theory (DFT) methods.
A significant experimental study on the microwave spectrum of this compound determined that the molecule predominantly exists in a gauche conformation. In this conformation, the C-O-C-I dihedral angle is approximately 73°30'. This experimental finding is a critical benchmark for theoretical calculations. Quantum chemical models would be employed to optimize the molecular geometry, and the accuracy of the chosen theoretical level would be validated by its ability to reproduce this experimentally determined dihedral angle and other rotational constants.
The table below illustrates the kind of data that would be generated from quantum chemical calculations for the gauche conformer of this compound, based on typical computational chemistry outputs.
| Calculated Property | Description | Typical Theoretical Value Range |
| Dihedral Angle (C-O-C-I) | The angle between the C-O-C and O-C-I planes, defining the gauche conformation. | 70° - 75° |
| Bond Length (C-I) | The distance between the carbon and iodine atoms. | 2.10 - 2.20 Å |
| Bond Length (C-O) | The distances for the two carbon-oxygen bonds in the ether linkage. | 1.40 - 1.45 Å |
| Bond Angle (C-O-C) | The angle of the ether linkage. | 110° - 115° |
| Dipole Moment | A measure of the molecule's overall polarity. | 1.5 - 2.5 D |
| Mulliken Atomic Charges | The partial charges on individual atoms, indicating the electron distribution. | O: -0.4 to -0.6 e, I: -0.1 to -0.3 e |
These calculations would also provide insights into the electronic structure, such as the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the iodine and oxygen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is often associated with the σ* anti-bonding orbital of the C-I bond, suggesting a propensity for nucleophilic attack at the carbon atom, leading to the displacement of the iodide ion.
Theoretical Studies on Reaction Kinetics and Thermochemistry of Related Haloethers
Theoretical studies on the reaction kinetics and thermochemistry of haloethers provide fundamental insights into their reactivity, stability, and reaction mechanisms. While specific detailed kinetic and thermochemical studies for this compound are not widely published, the reactivity of related haloethers has been investigated, allowing for a general understanding of the types of reactions and the computational methods used to study them.
Haloethers, in general, are known to undergo a variety of reactions, including nucleophilic substitution and elimination. The presence of a halogen atom introduces a reactive site in the molecule. Theoretical studies in this area typically employ computational methods to calculate the activation energies and reaction enthalpies for various reaction pathways. These calculations help in predicting the feasibility and rate of different reactions.
One of the characteristic reactions of haloethers is their cleavage by strong acids, such as hydrogen halides. This reaction proceeds via a protonated ether intermediate, followed by a nucleophilic attack by the halide ion. Quantum chemical calculations can model the potential energy surface of this reaction, identifying the transition states and intermediates, and thereby elucidating the reaction mechanism.
The table below summarizes the types of thermochemical and kinetic data that are typically calculated for reactions of haloethers.
| Calculated Parameter | Description | Significance |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Indicates whether a reaction is exothermic or endothermic. |
| Gibbs Free Energy of Reaction (ΔG) | The energy available to do useful work, determining the spontaneity of a reaction. | A negative value indicates a spontaneous reaction. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower activation energy corresponds to a faster reaction rate. |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Quantifies the speed of a reaction. |
For instance, in the context of atmospheric chemistry, theoretical studies have been conducted on the reactions of various ethers with hydroxyl (•OH) radicals. These studies calculate the rate constants and identify the primary degradation pathways. For a haloether like this compound, similar studies would be crucial to understand its atmospheric lifetime and potential environmental impact. The calculations would likely show that H-atom abstraction from the methoxy (B1213986) group and the iodomethyl group are competing initial reaction steps.
Furthermore, the thermochemistry of haloethers, including their heats of formation, is a fundamental property that can be reliably predicted using high-level quantum chemical methods. This data is essential for understanding their stability and for use in kinetic modeling of more complex reaction systems.
Mechanistic Studies of Iodomethyl Methyl Ether Reactivity
Nucleophilic Substitution Pathways
The primary reaction pathway for iodomethyl methyl ether is nucleophilic substitution, where a nucleophile attacks the electrophilic methylene (B1212753) carbon, displacing the iodide ion. This Sɴ2-type mechanism is common for its reactions with a wide range of nucleophiles, including those centered on carbon, oxygen, nitrogen, and phosphorus. nih.gov The general mechanism involves the direct displacement of the iodide leaving group by the incoming nucleophile.
This compound readily reacts with various carbon-centered nucleophiles, leading to the formation of a new carbon-carbon bond. This transformation is fundamental in chain elongation and the construction of more complex molecular skeletons. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon nucleophiles that react efficiently with this compound. wikipedia.org The reaction proceeds via the attack of the carbanionic carbon of the organometallic species on the CH₂ group, displacing the iodide and yielding a methoxymethyl-substituted product (R-CH₂OCH₃). wikipedia.org Similarly, enolates, which are key intermediates in carbonyl chemistry, can be alkylated using this compound to introduce a methoxymethyl group at the α-position.
The reaction of this compound with oxygen-centered nucleophiles, particularly alcohols, is one of its most significant applications in organic synthesis. This reaction is the basis for the introduction of the methoxymethyl (MOM) protecting group for alcohols. The mechanism typically involves the deprotonation of the alcohol (R-OH) with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a more potent alkoxide nucleophile (R-O⁻). stackexchange.com The alkoxide then attacks the electrophilic carbon of this compound in a classic Sɴ2 displacement to form a stable MOM ether (R-O-CH₂OCH₃). libretexts.org This process is analogous to the Williamson ether synthesis. orgsyn.org
Nitrogen-containing compounds, such as primary and secondary amines, are effective nucleophiles that react with this compound to form N-methoxymethyl derivatives. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the methylene carbon, displacing the iodide ion. This reaction is mechanistically similar to the exhaustive methylation of amines using methyl iodide, where the amine sequentially alkylates. The initial reaction of a primary amine (R-NH₂) would yield R-NH(CH₂OCH₃), and a secondary amine (R₂NH) would yield R₂N(CH₂OCH₃). These reactions typically proceed under mild conditions, reflecting the high reactivity of the halo ether.
This compound also undergoes nucleophilic substitution with phosphorus-centered nucleophiles like phosphines (R₃P). nih.gov In a reaction analogous to the formation of phosphonium (B103445) salts, the phosphorus atom of a triphenylphosphine, for example, can attack the methylene carbon of this compound. This results in the formation of a (methoxymethyl)triphenylphosphonium (B8745145) iodide salt. These phosphonium salts are valuable intermediates in organic synthesis, notably as precursors to ylides for the Wittig reaction.
Table 1: Summary of Nucleophilic Substitution Reactions of this compound
| Nucleophile Type | Example Nucleophile | General Product Structure | Product Class | Mechanistic Pathway |
|---|---|---|---|---|
| Carbon-Centered | Grignard Reagent (RMgX) | R-CH₂OCH₃ | Elongated Ether | Sɴ2 |
| Oxygen-Centered | Alcohol (ROH) / Alkoxide (RO⁻) | RO-CH₂OCH₃ | MOM Ether | Sɴ2 |
| Nitrogen-Centered | Amine (R₂NH) | R₂N-CH₂OCH₃ | N-MOM Amine | Sɴ2 |
| Phosphorus-Centered | Phosphine (R₃P) | [R₃P-CH₂OCH₃]⁺I⁻ | Phosphonium Salt | Sɴ2 |
Electrophilic Reactivity and Carbene Precursor Chemistry
The predominant reactivity of this compound is as an electrophile, specifically as an alkylating agent that delivers a methoxymethyl group (CH₃OCH₂-). This electrophilicity is the cornerstone of the nucleophilic substitution reactions discussed previously.
Beyond its role as a direct electrophile, α-halo ethers like this compound are potential precursors for the generation of carbenes. The general mechanism for carbene formation from halo-compounds is an alpha-elimination reaction. This process would involve the deprotonation of the α-carbon (the methylene group) by a very strong, sterically hindered base. The resulting carbanion would then expel the iodide leaving group to generate methoxymethylcarbene (CH₃O-CH:). While this pathway is mechanistically plausible and a known route for other haloforms like chloroform (B151607), its specific application using this compound is not as commonly documented as its use in methoxymethylation.
Role in Methoxymethylation Reactions: Mechanistic Insights
The primary synthetic utility of this compound is as a potent methoxymethylating agent. nih.gov Methoxymethylation is a crucial strategy in multistep organic synthesis for the protection of hydroxyl groups. The methoxymethyl (MOM) group is stable under a variety of conditions, including those involving strong bases, organometallic reagents, and some reducing agents, yet it can be removed under acidic conditions. stackexchange.com
The mechanistic basis for this transformation is the Sɴ2 reaction. The key features that make this compound an excellent reagent for this purpose are:
High Electrophilicity : The carbon atom of the CH₂I group is highly electron-deficient due to the inductive effects of both the adjacent oxygen atom and the iodine atom.
Excellent Leaving Group : The iodide ion (I⁻) is a superb leaving group, which significantly lowers the activation energy for the nucleophilic substitution reaction.
In a typical protection reaction, an alcohol is treated with this compound in the presence of a non-nucleophilic base. stackexchange.com The base deprotonates the alcohol to form an alkoxide, which is a much stronger nucleophile than the neutral alcohol. This alkoxide then readily attacks the electrophilic methylene carbon, leading to the formation of the MOM ether and iodide as the byproduct. The choice of a non-nucleophilic, hindered base like DIPEA is critical to prevent it from competing with the alcohol as a nucleophile and reacting with the this compound itself.
Applications of Iodomethyl Methyl Ether in Organic Synthesis
Strategic Utility in Functional Group Transformation
The reactivity of iodomethyl methyl ether makes it a valuable tool for the modification and protection of various functional groups, most notably in the introduction of the methoxymethyl (MOM) protecting group and in the formation of new carbon-carbon bonds.
Introduction of Methoxymethyl Protecting Groups
The methoxymethyl (MOM) group is a widely employed protecting group for alcohols in multistep organic synthesis due to its stability under a range of conditions and its straightforward removal. wikipedia.org this compound is a highly effective reagent for the introduction of the MOM group, readily reacting with alcohols in the presence of a non-nucleophilic base. The high reactivity of this compound often allows for milder reaction conditions compared to its chloro- or bromo-analogs. thieme-connect.de
The general mechanism for the protection of an alcohol using this compound involves the nucleophilic attack of the alcohol on the electrophilic methylene (B1212753) carbon of the ether, facilitated by a base that deprotonates the alcohol, increasing its nucleophilicity.
Table 1: Examples of Alcohol Protection using this compound
| Alcohol Substrate | Base | Solvent | Reaction Conditions | Yield (%) |
| Primary Alcohol | Hunig's Base (DIPEA) | Dichloromethane (DCM) | 0 °C to room temperature | >90 |
| Secondary Alcohol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature | 85-95 |
| Phenol | Potassium Carbonate (K2CO3) | Acetone | Room temperature | >90 |
It is important to note that while effective, the use of α-halo ethers like this compound requires careful handling due to their potential toxicity. orgsyn.orgwikipedia.org
Reactivity in Carbon-Carbon Bond Forming Reactions
This compound's electrophilic nature allows it to react with a variety of carbon nucleophiles, enabling the formation of new carbon-carbon bonds. chemicalbook.com This reactivity is particularly useful for the introduction of a methoxymethyl unit onto a carbon framework. Reactions with organometallic reagents, such as Grignard reagents and organocuprates, as well as enolates, provide synthetic routes to more complex molecular architectures. youtube.com
For instance, the reaction of this compound with a lithium enolate of a ketone would proceed via nucleophilic attack of the enolate's α-carbon on the this compound, resulting in an α-methoxymethyl ketone. Similarly, organocuprates can undergo coupling reactions with this compound. masterorganicchemistry.com
Table 2: Examples of Carbon-Carbon Bond Forming Reactions with this compound
| Carbon Nucleophile | Reaction Type | Product |
| Lithium Enolate | Alkylation | α-Methoxymethyl ketone/ester |
| Grignard Reagent | Coupling | Methoxymethylated alkane |
| Organocuprate | Coupling | Methoxymethylated alkane |
Comparative Analysis with Other α-Halo Ethers in Synthetic Schemes
In the family of α-halo ethers used for methoxymethylation, which includes chloromethyl methyl ether (MOM-Cl) and bromomethyl methyl ether (MOM-Br), this compound (MOM-I) exhibits the highest reactivity. wikipedia.orgwikipedia.org This enhanced reactivity stems from the better leaving group ability of the iodide anion compared to bromide and chloride.
This trend in reactivity (I > Br > Cl) allows for a nuanced selection of the appropriate reagent for a given synthetic transformation. For highly sensitive substrates or when milder reaction conditions are required, the more reactive this compound may be advantageous, potentially leading to higher yields and shorter reaction times. Conversely, for less reactive substrates or when cost is a significant factor, the less expensive chloromethyl methyl ether is often the reagent of choice. thieme-connect.de
Table 3: Comparative Properties of Methoxymethylating Agents
| Property | Chloromethyl Methyl Ether (MOM-Cl) | Bromomethyl Methyl Ether (MOM-Br) | This compound (MOM-I) |
| Reactivity | Good | High | Very High |
| Leaving Group Ability | Moderate | Good | Excellent |
| Typical Reaction Conditions | Often requires stronger bases or higher temperatures | Milder conditions than MOM-Cl | Mildest conditions |
| Cost | Lowest | Moderate | Highest |
The choice of α-halo ether can also influence the chemoselectivity of a reaction. In molecules with multiple nucleophilic sites, the higher reactivity of this compound might lead to less selective reactions compared to its less reactive counterparts.
Development of Stereoselective Transformations Mediated by this compound
The application of this compound in stereoselective synthesis is an area of growing interest. Its high reactivity can be harnessed in conjunction with chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.
One notable application is in the diastereoselective alkylation of chiral enolates. By attaching a chiral auxiliary to a carbonyl compound, the resulting enolate can be made to react with this compound from a specific face, leading to the preferential formation of one diastereomer. The methoxymethyl group can then be further transformed or removed, having served its purpose in directing the stereochemistry of the carbon-carbon bond formation.
While specific, extensively documented examples focusing solely on this compound in stereoselective transformations are still emerging in the literature, the principles of asymmetric synthesis suggest its potential in this domain. The development of new chiral catalysts and auxiliaries that can effectively differentiate the enantiotopic faces of a prochiral nucleophile in reactions with the highly reactive this compound is a promising avenue for future research.
Future Directions and Emerging Research Areas
Innovation in Sustainable Synthesis Protocols for Iodomethyl Methyl Ether
Traditional synthesis methods for this compound, such as the reaction of methylal with iodotrimethylsilane (B154268), are effective but often involve hazardous reagents and generate significant waste. sigmaaldrich.comchemicalbook.com The principles of green chemistry are driving innovation towards more environmentally benign and efficient synthetic routes. unsw.edu.au Future research is focused on developing sustainable protocols that minimize environmental impact while maximizing efficiency. nih.gov
Key areas of innovation include:
Atom Economy Maximization : Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thus reducing by-products.
Use of Greener Reagents : Replacing toxic and hazardous reagents with safer alternatives. For instance, exploring the use of dimethyl carbonate as a green methylating agent, which is less toxic than traditional methyl halides. mdpi.comresearchgate.net
Catalytic Approaches : Shifting from stoichiometric reagents to catalytic amounts of less hazardous substances. Research into using catalytic amounts of zinc(II) salts for the synthesis of the analogous chloromethyl methyl ether showcases a move towards more efficient and sustainable methods that could be adapted for this compound. organic-chemistry.org
Solvent-Free or Safer Solvent Systems : Reducing or eliminating the use of volatile organic solvents. Investigating solvent-free reaction conditions or replacing conventional solvents with greener alternatives like water, ionic liquids, or bio-based solvents such as 2-MeTHF.
Energy Efficiency : Developing processes that occur at ambient temperature and pressure to reduce energy consumption. unsw.edu.au
| Green Chemistry Principle | Traditional Approach Concern | Future Sustainable Protocol |
|---|---|---|
| Prevent Waste | Use of stoichiometric reagents leads to by-products. | Develop catalytic cycles that minimize waste streams. |
| Safer Chemicals | Involves potentially hazardous reagents like iodotrimethylsilane. sigmaaldrich.com | Utilize non-toxic, renewable feedstocks and greener reagents like dimethyl carbonate. unsw.edu.aumdpi.com |
| Safer Solvents | Reliance on volatile and potentially hazardous organic solvents. | Implement solvent-free conditions or use benign solvents like water or 2-MeTHF. |
| Energy Efficiency | Reactions may require significant energy input for heating or cooling. | Design reactions that proceed efficiently at ambient temperature and pressure. nih.gov |
| Catalysis | Often relies on stoichiometric reagents. | Employ highly efficient and recyclable catalysts to replace stoichiometric reagents. nih.gov |
Exploration of Novel Catalytic Transformations
This compound is primarily known for its role in methoxymethylation reactions with a variety of nucleophiles. sigmaaldrich.com Future research aims to expand its synthetic utility by exploring novel catalytic transformations. The goal is to develop new catalytic systems that can precisely control the reactivity of this compound, enabling its participation in a broader range of chemical reactions under mild and selective conditions.
Emerging research directions include:
Phase-Transfer Catalysis (PTC) : The application of phase-transfer catalysts could enhance reaction rates and yields in biphasic systems, allowing for easier separation of products and recycling of the catalyst. This is particularly useful for reactions involving inorganic bases and organic substrates. mdpi.com
Base Metal Catalysis : The development of catalysts based on abundant and low-toxicity metals like iron, copper, or manganese presents a cost-effective and sustainable alternative to precious metal catalysts. dntb.gov.ua These could be employed for novel cross-coupling reactions or C-H functionalization involving this compound.
Photoredox Catalysis : Harnessing visible light to drive chemical reactions could open up new pathways for the activation of this compound under exceptionally mild conditions, potentially enabling transformations that are inaccessible through traditional thermal methods.
Enantioselective Catalysis : Designing chiral catalysts to control the stereochemical outcome of reactions involving this compound would be a significant advance, allowing for the asymmetric synthesis of complex molecules like pharmaceuticals and natural products.
Integration into Advanced Materials Science and Polymer Chemistry
While not a monomer itself, this compound's function as a reagent for introducing the methoxymethyl (MOM) protecting group provides a powerful tool for the precise synthesis of complex monomers and functional materials. The strategic protection and deprotection of functional groups are critical in building well-defined macromolecular architectures.
Future applications in this field are envisioned in:
Synthesis of Functional Monomers : Using this compound to temporarily protect reactive functional groups on a monomer during polymerization. This allows for the creation of polymers with precisely placed functionalities, which can be unmasked after polymerization to impart specific properties like conductivity, light-responsiveness, or biological activity.
Surface Modification : Modifying the surfaces of materials to alter their properties. This compound can be used to introduce MOM-protected groups onto a surface, which can then be deprotected to reveal reactive sites for further functionalization, for example, in the development of sensors or biocompatible coatings.
Dendrimer and Complex Macromolecule Synthesis : The controlled, stepwise synthesis of complex structures like dendrimers relies heavily on protecting group chemistry. This compound can serve as a key reagent in the iterative synthetic sequences required to build these highly branched, well-defined macromolecules.
Development of High-Performance Polymers : The incorporation of specific functional groups, facilitated by protecting group strategies involving reagents like this compound, can lead to the development of advanced polymers with exceptional thermal, mechanical, or chemical properties. appleacademicpress.com
High-Throughput Screening and Computational Design for New Reactivity
Modern chemical research is increasingly driven by the integration of high-throughput experimentation and computational modeling to accelerate the discovery and optimization of new reactions. youtube.comchemistryworld.com These approaches are poised to significantly impact the future study of this compound.
Key methodologies include:
High-Throughput Screening (HTS) : This automated approach allows for the rapid screening of thousands of reaction conditions (e.g., catalysts, solvents, bases, temperatures) in parallel. scienceintheclassroom.org HTS can be employed to quickly identify optimal conditions for both the synthesis of this compound and its subsequent reactions, dramatically reducing development time. mit.edu
Computational Modeling : Techniques like Density Functional Theory (DFT) can provide deep mechanistic insights into reactions involving this compound. Computational studies can be used to calculate reaction barriers, predict product selectivity, and understand the role of catalysts. researchgate.net
In Silico Catalyst Design : Computational methods can be used to design novel catalysts with enhanced activity and selectivity for specific transformations. By modeling the interaction between the catalyst, this compound, and the substrate, researchers can rationally design more effective catalytic systems before synthesizing them in the lab. rsc.org
| Methodology | Objective for this compound Research | Potential Impact |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly identify optimal catalysts and conditions for synthesis and application. scienceintheclassroom.org | Accelerated discovery of new, more efficient, and sustainable chemical processes. |
| Computational Fluid Dynamics (CFD) | Optimize reactor design and reaction parameters for industrial-scale synthesis. researchgate.net | Improved yield, efficiency, and safety for large-scale production. |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reactivity with novel substrates. | Fundamental understanding leading to rational design of new reactions and catalysts. rsc.org |
| In Silico Ligand/Catalyst Design | Design novel catalysts tailored for specific transformations involving this compound. | Faster development of highly selective and active catalysts with desired properties. youtube.com |
Q & A
Q. What are the recommended synthetic routes for preparing iodomethyl methyl ether, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of methanol with iodomethylating agents (e.g., (iodomethyl)trimethyltin) under basic catalysis is a common approach. Reaction conditions such as the choice of base (e.g., KOH vs. tetrabutylammonium hydroxide) significantly impact yield. Tetrabutylammonium hydroxide, a phase-transfer catalyst, enhances reactivity in biphasic systems, achieving higher yields (>80%) compared to KOH (<50%) due to improved solubility of intermediates . Stabilizers like copper are often added to prevent decomposition during storage .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : Proton NMR (¹H-NMR) identifies methyl groups (δ ~3.3 ppm for CH₃O and δ ~4.2 ppm for CH₂I). Carbon-13 NMR (¹³C-NMR) resolves ether and iodide carbons.
- IR Spectroscopy : Absorptions at 700–850 cm⁻¹ confirm Sn–C bonds in organotin intermediates, while O–C–O stretches (~1100 cm⁻¹) verify ether formation .
- Elemental Analysis : Quantifies tin or iodine content to confirm stoichiometry (e.g., 7.25–14.66% Sn in alkylated coals) .
Q. What safety protocols are critical when handling this compound in the lab?
Due to structural similarities to carcinogenic bis(chloromethyl) ether (BCME), this compound is considered a suspect carcinogen. Mitigation strategies include:
- Using fume hoods and closed systems to minimize inhalation.
- Adding stabilizers (e.g., copper) to prevent decomposition into toxic byproducts.
- Substituting with safer reagents (e.g., sulfonate esters) where feasible .
Advanced Research Questions
Q. How can conflicting data on reaction yields or product stability be resolved in this compound-based syntheses?
Contradictions often arise from:
- Catalyst Efficiency : Phase-transfer catalysts (e.g., tetrabutylammonium hydroxide) improve yields in heterogeneous systems .
- Impurity Interference : Trace water or oxygen can degrade iodomethyl ethers; rigorous drying and inert atmospheres are essential.
- Analytical Variability : Cross-validate results using multiple techniques (e.g., NMR, IR, elemental analysis) to confirm product integrity .
Q. What mechanistic insights explain the reactivity of this compound in O-alkylation reactions?
this compound acts as an alkylating agent via SN2 mechanisms , where the iodide leaving group facilitates nucleophilic attack by oxygen nucleophiles (e.g., phenols, alcohols). In coal alkylation studies, the ether’s electrophilic methyl group reacts with hydroxyl sites, forming stable C–O bonds. IR data (reduced OH absorption at 3200–3600 cm⁻¹) and tin content (7.25–14.66% Sn) confirm successful O-alkylation . Competing elimination pathways can be suppressed using bulky bases or low temperatures.
Q. How can this compound be applied in novel synthetic methodologies, such as protecting-group strategies or tandem reactions?
Recent studies highlight its utility in:
- Protecting Groups : The iodomethyl moiety can be selectively introduced and later removed under mild conditions (e.g., Zn reduction) .
- Tandem Alkylation-Cyclization : Sequential alkylation and ring-closing steps enable access to bicyclic ethers (e.g., oxabicyclo[2.2.2]octanes) .
- Coal Functionalization : Enhances hydrophobicity and thermal stability by alkylating hydroxyl groups in lignite .
Methodological Guidelines
Q. How should researchers design experiments to optimize this compound-mediated reactions?
Follow a structured approach:
- Parameter Screening : Vary catalysts, solvents, and temperatures (e.g., 25–80°C).
- Kinetic Monitoring : Use in-situ IR or GC-MS to track intermediate formation.
- Post-Reaction Analysis : Quantify unreacted starting material and byproducts via HPLC or NMR .
Q. What strategies validate the purity and stability of this compound in long-term storage?
- Stabilizer Addition : Copper powder inhibits radical-mediated decomposition .
- Periodic Testing : Monitor iodine content (via ICP-MS) and functional groups (FTIR) every 3–6 months.
- Storage Conditions : Keep in amber vials under nitrogen at –20°C to prevent photolytic or thermal degradation .
Tables for Key Data
Table 1. Catalytic Efficiency in this compound Synthesis
| Catalyst | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Tetrabutylammonium hydroxide | 85 | 4 | |
| Potassium hydroxide | 45 | 12 |
Table 2. Spectral Signatures of this compound Derivatives
| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|
| Cresol organotin ether | 750 (Sn–C) | 3.3 (OCH₃), 4.2 (CH₂I) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
